molecular formula C13H22N2O2 B1493194 Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone CAS No. 2098000-71-4

Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

Cat. No. B1493194
CAS RN: 2098000-71-4
M. Wt: 238.33 g/mol
InChI Key: LJMOSDIQTDNKBD-UHFFFAOYSA-N
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Description

Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone, commonly referred to as AZM, is a cyclic amide and a member of the azetidine family. It is a colorless and odorless crystalline solid with a melting point of 143-145°C. AZM is a structural analog of the neurotransmitter acetylcholine, and has been studied extensively as a potential therapeutic agent for a variety of diseases and conditions.

Scientific Research Applications

Metabolism of Strained Rings

Azetidin-3-yl derivatives, exemplified by AZD1979, demonstrate intriguing metabolic pathways involving glutathione S-transferase–catalyzed reactions. This metabolism does not require prior bioactivation by cytochrome P450, showcasing a direct pathway for the formation of glutathione conjugates. Such insights could influence the design of drugs with improved metabolic stability and reduced side effects (Li et al., 2019).

Innovative Scaffolds for Drug Discovery

The synthesis of 6-azaspiro[4.3]alkanes highlights the potential of azetidin-3-yl derivatives as novel scaffolds in drug discovery. These compounds, synthesized from azetidinones, offer a versatile basis for developing new therapeutics, underscoring the chemical diversity and utility of such structures in medicinal chemistry (Chalyk et al., 2017).

Catalytic Asymmetric Additions

N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates the role of azetidinones in facilitating catalytic asymmetric additions, presenting a method to achieve high enantioselectivity. This showcases the application of azetidin-3-yl derivatives in synthetic organic chemistry, particularly in the synthesis of chiral compounds (Wang et al., 2008).

Synthesis of Novel Compounds

The synthesis of novel azetidinone derivatives as antibacterial and anticonvulsant agents highlights the therapeutic potential of these compounds. This research indicates the versatility of azetidin-3-yl derivatives in developing new treatments for bacterial infections and seizure disorders, demonstrating the broad applicability of these structures in pharmaceutical development (Rajasekaran & Murugesan, 2006).

Antimicrobial Activity

The design and synthesis of novel oxazolidinones, often derived from azetidinone precursors, show significant antimicrobial activity against a range of pathogens. These findings underscore the importance of azetidin-3-yl derivatives in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Devi et al., 2013).

properties

IUPAC Name

azetidin-3-yl-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-17-8-11-7-15(9-13(11)3-2-4-13)12(16)10-5-14-6-10/h10-11,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMOSDIQTDNKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC12CCC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
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Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
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Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
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Reactant of Route 6
Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

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